molecular formula C21H18ClN5O3 B2981090 N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251671-05-2

N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2981090
CAS No.: 1251671-05-2
M. Wt: 423.86
InChI Key: OAEHRJUCDRFSFD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorinated phenyl group, a methoxy-substituted phenyl group, an oxadiazole ring, and an imidazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps. One common approach is to start with the chlorinated phenyl derivative and introduce the methoxyphenyl group through a series of coupling reactions. The oxadiazole ring can be formed via cyclization reactions involving hydrazides and carboxylic acids. The imidazole ring is often introduced through condensation reactions with appropriate amines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of both the oxadiazole and imidazole rings distinguishes it from other similar compounds and contributes to its potential as a versatile research tool .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-3-6-15(22)9-17(13)24-19(28)11-27-10-18(23-12-27)20-25-21(30-26-20)14-4-7-16(29-2)8-5-14/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEHRJUCDRFSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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